4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid
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Overview
Description
4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid is a chemical compound with the molecular formula C11H11ClN2O2 and a molecular weight of 238.68 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and subsequent reaction with butyric acid . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. Common reagents include formic acid, chlorinating agents, and butyric acid, with reaction conditions such as elevated temperatures and controlled pH levels to facilitate the synthesis .
Chemical Reactions Analysis
4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common reagents and conditions for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with various molecular targets and pathways. The benzimidazole ring system is known to bind to specific proteins and enzymes, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
4-(5-Chloro-1H-benzoimidazol-2-yl)-butyric acid can be compared with other benzimidazole derivatives, such as:
2-(5-Chloro-1H-benzoimidazol-2-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of butyric acid.
5-Chloro-1H-benzoimidazol-2-yl)phenylamine: Contains a phenylamine group, offering different pharmacological properties.
Carbendazim: A well-known benzimidazole derivative used as a fungicide, with a different mechanism of action involving tubulin binding.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTVQEUMOTYCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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